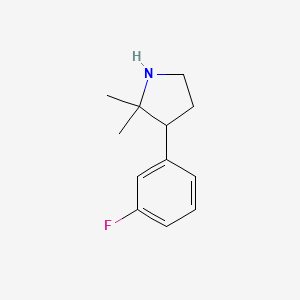

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPUXUJIBUVACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine typically involves multi-step organic transformations combining:

- Formation of the pyrrolidine ring bearing the 2,2-dimethyl substitution

- Introduction of the 3-fluorophenyl substituent via arylation or cyclization

- Control of stereochemistry and purity through reaction conditions and purification

Specific Preparation Methods

Method A: Cyclization from Allylic Fluorides (Iodocyclization Approach)

- Starting from allylic fluorides bearing a pending nitrogen nucleophile, 5-exo-trig iodocyclization is employed to construct the 3-fluoropyrrolidine ring.

- Allylic fluorides are prepared via electrophilic fluorination of allylsilanes.

- This method provides high diastereoselectivity (diastereomeric ratios from 10:1 to >20:1) and bench-stable intermediates.

- The fluorine substituent induces syn-stereocontrol during cyclization, favoring the desired stereochemistry.

This approach is documented in the synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones, highlighting its applicability to fluorinated pyrrolidine derivatives.

Method B: Multi-Step Synthesis via 3,3-Dimethylpyrrolidine Intermediates

- 3,3-Dimethylpyrrolidine can be synthesized by reduction of 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride in dry tetrahydrofuran under reflux.

- Subsequent functionalization introduces the 3-(3-fluorophenyl) group, typically through nucleophilic substitution or cross-coupling reactions.

- Reaction conditions such as solvent choice (polar aprotic solvents) and temperature are optimized to enhance nucleophilicity during cyclization steps.

- Industrial scale-up involves continuous extraction and distillation to improve yield and purity.

Method C: Arylation of Pre-Formed Pyrrolidine Rings

- Direct arylation of 2,2-dimethylpyrrolidine with 3-fluorophenyl halides under catalytic conditions (e.g., palladium-catalyzed cross-coupling) can be used.

- This method requires careful control of catalyst, base, and temperature to avoid side reactions and achieve high regioselectivity.

- Purification is usually achieved by flash chromatography or crystallization to isolate the desired product with high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction of 5,5-dimethyl-2-pyrrolidone | Lithium aluminum hydride, dry THF, reflux | Requires anhydrous conditions; reflux for several hours |

| Electrophilic fluorination of allylsilanes | Selectfluor or NFSI, polar aprotic solvents | Generates allylic fluorides for iodocyclization |

| Iodocyclization | Iodine source, nitrogen nucleophile, mild temperature | High diastereoselectivity, syn-stereocontrol |

| Arylation | Pd-catalyst, base (e.g., K2CO3), 3-fluorophenyl halide, polar aprotic solvent | Requires inert atmosphere, temperature control |

| Purification | Flash chromatography, recrystallization | Ensures removal of side products and impurities |

Research Findings and Yield Data

- The iodocyclization method yields 3-fluoropyrrolidines with diastereomeric ratios exceeding 10:1, indicating excellent stereochemical control.

- Reduction of 5,5-dimethyl-2-pyrrolidone to 3,3-dimethylpyrrolidine proceeds with high yield (~70-80%) under optimized conditions.

- Arylation reactions typically afford moderate to good yields (40-65%) depending on catalyst and substrate scope, with purification steps critical for isolating the target compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|---|

| Iodocyclization of allylic fluorides | Electrophilic fluorination, iodocyclization | High stereoselectivity, bench-stable intermediates | Requires fluorinated precursors, moderate complexity | 50-70 |

| Reduction and functionalization | Reduction of pyrrolidone, substitution/arylation | Scalable, well-established reagents | Multi-step, sensitive to moisture | 60-80 (reduction), 40-65 (arylation) |

| Direct arylation | Pd-catalyzed cross-coupling | Direct introduction of fluorophenyl group | Catalyst sensitivity, side reactions | 40-65 |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or nucleic acids.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery. Its fluorine atom may enhance its pharmacokinetic properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can influence the compound’s binding affinity and selectivity. The compound may modulate signaling pathways or inhibit specific enzymatic activities, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine with five structurally related pyrrolidine derivatives, highlighting molecular formulas, substituents, and key differences:

Key Observations:

- Substituent Position : The 3-fluoro-4-methoxy analog demonstrates how para-substituents (methoxy) can counterbalance fluorine’s electronegativity, improving aqueous solubility.

- Bulkier Groups : The trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]pyrrolidine introduces steric and electronic effects that may enhance binding to hydrophobic pockets in enzymes or receptors.

- Ring Modifications : 3-[(2,3-Difluorophenyl)methyl]pyrrolidine replaces direct phenyl attachment with a methyl-linked difluorophenyl group, altering conformational flexibility.

Commercial and Industrial Considerations

- Pricing: The target compound is priced at €549.00 for 50 mg , comparable to analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (1 g for $220) .

- Availability : Fluorinated pyrrolidines are widely available from suppliers like Enamine Ltd. and CymitQuimica , reflecting their demand in high-throughput screening and medicinal chemistry.

Biologische Aktivität

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine is a pyrrolidine derivative notable for its unique structure that includes a fluorophenyl group and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies detailing its mechanisms and effects remain limited. The presence of the fluorine atom in its structure is believed to enhance its biological activity and chemical reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 193.26 g/mol

- Structure : Contains a five-membered ring with one nitrogen atom and substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds structurally related to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine exhibit significant biological activities. These include:

- Anticonvulsant Properties : Similar pyrrolidine derivatives have shown efficacy in seizure models, suggesting potential neuroprotective effects.

- Analgesic Effects : Some analogs have been tested for pain relief mechanisms, often through interactions with sodium channels (NaV1.2) which are critical in pain signaling pathways .

- Anti-inflammatory Activity : Compounds similar to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine have been noted for dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management .

While detailed mechanisms specific to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine are not well-characterized, insights can be drawn from studies on related compounds:

- Sodium Channel Modulation : Electrophysiological studies suggest that certain pyrrolidine derivatives can inhibit NaV1.2 currents more effectively than traditional antiepileptic drugs like phenytoin .

- Receptor Binding Affinity : The fluorine substituent may enhance binding affinity to various receptors, potentially increasing the compound's potency compared to non-fluorinated analogs.

Comparative Analysis with Related Compounds

A comparison of structural analogs provides insight into how modifications can influence biological activity:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine | Similar fluorophenyl substitution | Potentially different receptor interactions |

| 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine | Different position of fluorine | May exhibit distinct biological activities |

| N-Methyl-3-(3-fluorophenyl)pyrrolidine | Methyl substitution on nitrogen | Altered pharmacokinetics and receptor binding |

| 1-(3-Fluorophenyl)pyrrolidin-2-one | Ketone functional group | Different reactivity and stability |

Case Studies and Experimental Findings

Several studies have explored the biological implications of pyrrolidine derivatives:

- Anticonvulsant Activity : In a study involving various pyrrolidine derivatives, some compounds demonstrated protective effects against electrically induced seizures in animal models. For instance, one derivative exhibited an ED₅₀ value of 7.78 mg/kg in rats .

- Cytotoxicity Assessment : A range of derivatives was tested for cytotoxic effects on human dermal fibroblasts. Most compounds showed no significant cytotoxicity within the tested concentration range, indicating a favorable safety profile .

Q & A

Basic: What are the recommended synthetic routes for 3-(3-fluorophenyl)-2,2-dimethylpyrrolidine, and how do reaction conditions influence yield?

Answer:

A viable synthetic approach involves multi-step alkylation and fluorination. For example, fluorination of a pre-functionalized pyrrolidine precursor using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C can introduce the 3-fluorophenyl group, as seen in analogous fluoropyridine syntheses . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., transition metals for cross-coupling) critically affect regioselectivity and yield. Lower yields may arise from steric hindrance due to the 2,2-dimethyl groups, necessitating optimized stoichiometry and prolonged reaction times .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural conformation of this compound?

Answer:

- NMR Spectroscopy: - and -NMR resolve substituent positions and fluorine coupling patterns. For instance, -NMR can confirm para/meta fluorine placement on the phenyl ring .

- X-ray Crystallography: Resolves absolute configuration and torsional angles (e.g., C–C–F dihedral angles), critical for understanding steric interactions between the fluorophenyl and dimethyl groups .

- FTIR: Identifies vibrational modes of the pyrrolidine ring and C–F stretching (~1100–1250 cm) .

Advanced: How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Answer:

The electron-withdrawing fluorine atom increases ring electrophilicity, altering solubility and stability. For example:

- Lipophilicity: Fluorination enhances logP values by ~0.5–1.0 units compared to non-fluorinated analogs, impacting membrane permeability .

- Hydrogen Bonding: The C–F group participates in weak hydrogen bonds, affecting crystal packing and melting points (e.g., +10–20°C vs. chloro analogs) .

- Acid/Base Stability: Fluorine’s inductive effect reduces pyrrolidine’s basicity (pKa shifts by ~1–2 units), influencing salt formation and solubility in acidic media .

Advanced: What methodologies are used to evaluate the biological activity of this compound, and what contradictions exist in reported data?

Answer:

- Antimicrobial Assays: Broth microdilution (MIC testing) against Gram-positive/negative bacteria, with activity linked to membrane disruption via fluorophenyl hydrophobicity .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) often show IC values <50 µM, but results vary due to differences in cell permeability and efflux pump expression .

- Contradictions: Discrepancies in IC values (e.g., ±15 µM) may arise from impurities in stereoisomeric mixtures or incomplete removal of metal catalysts during synthesis .

Advanced: How can researchers resolve contradictions in synthetic yields reported for similar fluorinated pyrrolidines?

Answer:

- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., dehalogenated intermediates or dimerization species) .

- Reaction Monitoring: In situ -NMR tracks fluorination progress and detects incomplete conversions .

- Solvent Optimization: Replace polar aprotic solvents (DMSO) with less coordinating solvents (e.g., THF) to minimize side reactions in metal-catalyzed steps .

Advanced: What computational strategies are employed to predict the compound’s binding affinity in drug discovery contexts?

Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on fluorine’s role in van der Waals interactions with hydrophobic pockets .

- DFT Calculations: Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., pyrrolidine nitrogen for protonation) .

- MD Simulations: Assess conformational stability in aqueous and lipid bilayer environments to predict bioavailability .

Advanced: How does the stereochemistry of the 2,2-dimethyl groups affect the compound’s reactivity and applications?

Answer:

- Steric Effects: The 2,2-dimethyl groups enforce a rigid chair conformation in the pyrrolidine ring, reducing rotational freedom and enhancing enantioselectivity in catalytic reactions .

- Chiral Resolution: Use chiral HPLC with cellulose-based columns to separate enantiomers, critical for studying structure-activity relationships (SAR) in asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.